3,3-Dimethoxy-2,2-dimethylpropan-1-ol
Description
3,3-Dimethoxy-2,2-dimethylpropan-1-ol is a branched alcohol featuring two methoxy groups at the 3-position and two methyl groups at the 2-position. It has been identified as a constituent of cinnamon essential oil, constituting 15.29% of the total compounds in a GC-MS analysis of cinnamon oil nanoemulsions .
Properties
Molecular Formula |
C7H16O3 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,3-dimethoxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-7(2,5-8)6(9-3)10-4/h6,8H,5H2,1-4H3 |
InChI Key |
OKWKPATVWIVZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₉H₂₁NO
- Molar Mass : 159.27 g/mol
- Physical State : Clear liquid
- Key Properties: Boiling point: 226.6°C Density: 0.875 g/cm³ Flash point: 73.9°C (flammable liquid) Reactivity: Incompatible with strong oxidizers; decomposes into nitrogen oxides (NOₓ), CO₂, and CO .
- Toxicity: Causes eye irritation (H319) and acute oral toxicity (H302). No comprehensive toxicology data available .
- Applications : Primarily used in synthetic chemistry; safety protocols emphasize respiratory and dermal protection during handling .
3-Methoxy-2,2-dimethylpropan-1-ol
3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol
- Synthesis: Prepared via nucleophilic substitution between 2-bromophenol and 3-bromo-2,2-dimethylpropan-1-ol in DMF, yielding an 83% isolated product as a pale yellow oil .
- Applications : Intermediate in catalytic intramolecular arylation reactions, highlighting its utility in constructing complex heterocycles .
3-(Benzyloxy)-2,2-dimethylpropan-1-ol
- Molecular Formula : C₁₂H₁₈O₂
- CAS No.: 66582-32-9
- Applications : Used in specialty organic synthesis, though detailed reactivity studies are unavailable .
Comparative Analysis Table
Key Observations
Substituent Effects: Polarity: Methoxy and diethylamino groups increase polarity, affecting solubility in aqueous vs. organic phases. Reactivity: Bromophenoxy and benzyloxy groups enable further functionalization (e.g., cross-coupling reactions) . Toxicity: Amino-substituted derivatives (e.g., 3-(Diethylamino)-) exhibit higher acute toxicity compared to ethers like the dimethoxy variant .
Data Gaps :
- Stability, ecotoxicity, and detailed synthetic routes for this compound remain undocumented.
- Natural occurrence in cinnamon oil suggests biodegradability, but ecological impact studies are lacking .
Bromophenoxy and benzyloxy derivatives are valuable in medicinal chemistry for building bioactive scaffolds .
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